Cas no 1343113-39-2 (4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide)

4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide structure
1343113-39-2 structure
商品名:4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
CAS番号:1343113-39-2
MF:C11H20N4O
メガワット:224.302701950073
CID:6076455
PubChem ID:63038801

4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide 化学的及び物理的性質

名前と識別子

    • 4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
    • 1343113-39-2
    • EN300-1139788
    • AKOS012338168
    • インチ: 1S/C11H20N4O/c1-3-5-14-10(11(12)16)4-7-15-8-6-13-9(15)2/h6,8,10,14H,3-5,7H2,1-2H3,(H2,12,16)
    • InChIKey: HYKZCNGTCPALEH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CCN1C=CN=C1C)NCCC)N

計算された属性

  • せいみつぶんしりょう: 224.16371127g/mol
  • どういたいしつりょう: 224.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 72.9Ų

4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1139788-0.5g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1139788-10.0g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2
10g
$6205.0 2023-05-26
Enamine
EN300-1139788-0.1g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1139788-0.25g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1139788-2.5g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1139788-5g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1139788-0.05g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1139788-5.0g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2
5g
$4184.0 2023-05-26
Enamine
EN300-1139788-1.0g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2
1g
$1442.0 2023-05-26
Enamine
EN300-1139788-1g
4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide
1343113-39-2 95%
1g
$1057.0 2023-10-26

4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide 関連文献

4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamideに関する追加情報

4-(2-Methyl-1H-Imidazol-1-yl)-2-(Propylamino)Butanamide: A Comprehensive Overview

4-(2-Methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide, also known by its CAS registry number CAS No. 1343113-39-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural features and potential applications in drug development. In this article, we will delve into the properties, synthesis, and potential uses of this compound, drawing on the latest research findings to provide a comprehensive understanding.

The molecular structure of 4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide is characterized by a butanamide backbone with substituents that include a methylated imidazole ring and a propylamino group. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is known for its versatility in chemical reactivity and biological activity. The presence of the methyl group further enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of CAS No. 1343113-39-2 in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. For instance, its ability to act as an inhibitor or activator in enzyme-mediated reactions has been extensively investigated, with promising results reported in preclinical models.

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide involves a multi-step process that typically begins with the preparation of the imidazole derivative. This is followed by functionalization to introduce the propylamino group and subsequent amidation to form the butanamide backbone. Optimization of reaction conditions, such as temperature and solvent choice, has been shown to significantly influence the yield and purity of the final product.

In terms of pharmacological properties, this compound exhibits interesting behavior in vitro and in vivo studies. Its ability to cross cellular membranes and interact with target proteins suggests potential applications in drug delivery systems. Additionally, recent research has focused on its role as a modulator of cellular signaling pathways, which could pave the way for novel therapeutic strategies.

The environmental impact and safety profile of CAS No. 1343113-39-2 are also areas of active investigation. Studies are underway to assess its biodegradability and toxicity levels, which are critical factors for its safe use in industrial and medical applications.

In conclusion, 4-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)butanamide, or CAS No. 1343113-39-2, represents a promising compound with diverse applications across multiple disciplines. As research continues to uncover its full potential, this molecule is likely to play an increasingly important role in advancing both chemical synthesis and pharmacological innovation.

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